Technical Guide to 4'-Chloroacetoacetanilide (CAS 101-92-8)
Technical Guide to 4'-Chloroacetoacetanilide (CAS 101-92-8)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4'-Chloroacetoacetanilide, a key chemical intermediate. It details its physicochemical properties, spectroscopic profile, synthesis and analysis protocols, and toxicological data.
Physicochemical Properties
4'-Chloroacetoacetanilide is a white to off-white crystalline powder. Its core physicochemical characteristics are summarized below, providing essential data for handling, formulation, and experimental design.
| Property | Value | Reference(s) |
| CAS Number | 101-92-8 | [1] |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [1] |
| Molecular Weight | 211.65 g/mol | [1] |
| Melting Point | 131-134 °C | [1][2] |
| Boiling Point | 400.5 ± 30.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| LogP (Octanol-Water Partition Coefficient) | 1.82 | [1] |
| Solubility | Soluble in acetone. | [2] |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [1] |
| Refractive Index | 1.579 | [1] |
| Flash Point | 196.0 ± 24.6 °C | [1] |
Spectroscopic Profile
The structural identity of 4'-Chloroacetoacetanilide can be confirmed through various spectroscopic techniques. The expected characteristic signals are detailed below.
| Technique | Data | Reference(s) |
| ¹H NMR | Spectra available, characteristic peaks for aromatic protons, methylene (B1212753) protons, and methyl protons are expected. | [3] |
| ¹³C NMR | Spectra available, characteristic peaks for aromatic carbons, carbonyl carbons, methylene carbon, and methyl carbon are expected. | [4] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide and ketone), aromatic C=C stretching, and C-Cl stretching are expected. | [5][6][7][8] |
| Mass Spectrometry (MS) | Molecular Ion Peak (M+) expected at m/z 211/213 corresponding to the molecular weight and chlorine isotopes. | [1] |
Experimental Protocols
Synthesis of 4'-Chloroacetoacetanilide
4'-Chloroacetoacetanilide is commonly synthesized via the acetoacetylation of 4-chloroaniline (B138754). Two primary reagents can be used for this purpose: ethyl acetoacetate (B1235776) or diketene. The following protocol is a representative method adapted from procedures for similar compounds.[9][10][11]
Reaction: 4-Chloroaniline + Ethyl Acetoacetate → 4'-Chloroacetoacetanilide + Ethanol (B145695)
Materials:
-
4-Chloroaniline
-
Ethyl acetoacetate
-
Toluene (B28343) (or another suitable high-boiling point solvent)
-
Catalytic amount of p-toluenesulfonic acid (optional)
-
Ethanol (for recrystallization)
-
Reaction flask with a Dean-Stark apparatus and reflux condenser
-
Heating mantle
-
Stirrer
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 4-chloroaniline (1 molar equivalent) in toluene.
-
Add ethyl acetoacetate (1.1 molar equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid to facilitate the reaction.
-
Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of the ethanol byproduct in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of ethanol has been collected, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 4'-Chloroacetoacetanilide crystals.
-
Filter the crystals, wash with cold ethanol, and dry under vacuum.
Analytical Methodology
The purity and identity of 4'-Chloroacetoacetanilide can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
General HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, potentially with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.
-
Quantification: An external or internal standard method can be employed for accurate quantification.
General GC Method:
-
Column: A non-polar or medium-polarity capillary column (e.g., SE-54).
-
Carrier Gas: Nitrogen or Helium.
-
Injector and Detector Temperature: Typically set around 250°C and 280°C, respectively.
-
Oven Program: A temperature gradient program is used to ensure good separation of the analyte from any impurities.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Biological Activity and Toxicology
4'-Chloroacetoacetanilide is primarily utilized as a chemical intermediate in the synthesis of various organic compounds, including pigments and pesticides. Direct biological activity data on the compound itself is limited in publicly available literature. Its toxicological profile suggests that it should be handled with care.
Known Applications
This compound serves as a crucial building block in the chemical industry.
Toxicology Summary
The available toxicological data indicates that 4'-Chloroacetoacetanilide poses certain health risks. Standard laboratory safety precautions should be followed when handling this compound.[1][12][13][14]
| Parameter | Value | Species | Route | Reference(s) |
| LDLo (Lowest Published Lethal Dose) | 500 mg/kg | Mouse | Intraperitoneal | [1] |
| Skin Irritation | Causes skin irritation. | N/A | Dermal | [14] |
| Eye Irritation | Causes serious eye irritation. | N/A | Ocular | [14] |
| Respiratory Irritation | May cause respiratory irritation. | N/A | Inhalation | [14] |
| Mutagenicity | Mutagenic for bacteria and/or yeast. | Bacteria/Yeast | N/A | [12] |
Safety Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
References
- 1. 4′-Chloroacetoacetanilide | CAS#:101-92-8 | Chemsrc [chemsrc.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 4'-Chloroacetoacetanilide(101-92-8) 1H NMR spectrum [chemicalbook.com]
- 4. 4'-Chloroacetoacetanilide(101-92-8) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide - Google Patents [patents.google.com]
- 11. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. assets.thermofisher.com [assets.thermofisher.com]
